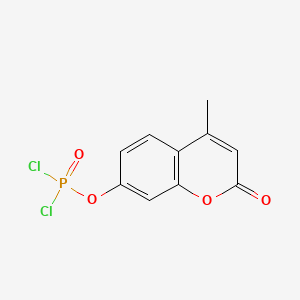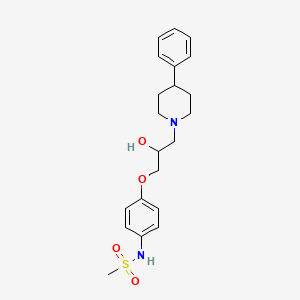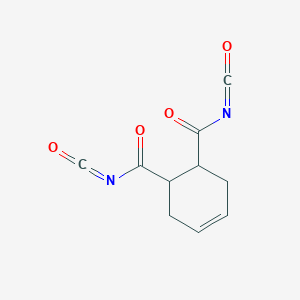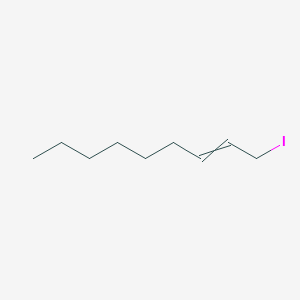
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride is a chemical compound with the molecular formula C5H17ClN2O3Si. It is a silane derivative that contains both amino and silanol functional groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride typically involves the reaction of 3-aminopropyltriethoxysilane with hydrochloric acid. The reaction proceeds as follows:
Starting Material: 3-aminopropyltriethoxysilane.
Reaction with Hydrochloric Acid: The 3-aminopropyltriethoxysilane is reacted with hydrochloric acid to form this compound.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as distillation or crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The silanol groups can participate in substitution reactions with other silanes or siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reactions with other silanes or siloxanes often require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol oxides, while substitution reactions can produce various siloxane derivatives .
Aplicaciones Científicas De Investigación
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride involves its interaction with molecular targets through its amino and silanol groups. These functional groups allow the compound to form hydrogen bonds and covalent bonds with other molecules, facilitating its role as a catalyst or a linker in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane: A similar silane compound used for surface modification and as a precursor in sol-gel processes.
(3-((2-Aminoethyl)amino)propyl)silanetriol, hydrochloride: Another derivative with similar applications but different physical properties.
Uniqueness
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride is unique due to its combination of amino and silanol functional groups, which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and surface modification .
Propiedades
Número CAS |
64339-14-6 |
|---|---|
Fórmula molecular |
C5H16N2O3Si.ClH C5H17ClN2O3Si |
Peso molecular |
216.74 g/mol |
Nombre IUPAC |
N'-(3-trihydroxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H16N2O3Si.ClH/c6-2-4-7-3-1-5-11(8,9)10;/h7-10H,1-6H2;1H |
Clave InChI |
AVRWLBNLMRHDAY-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCN)C[Si](O)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)



![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)



![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)

